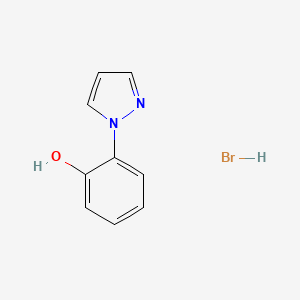
6-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline
Übersicht
Beschreibung
6-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline is a chemical compound with the molecular formula C11H15FN2 . It has a molecular weight of 194.25 g/mol .
Molecular Structure Analysis
The InChI code for 6-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline is 1S/C11H15FN2/c1-2-6-14-7-5-13-10-8-9(12)3-4-11(10)14/h3-4,8,13H,2,5-7H2,1H3 .Wissenschaftliche Forschungsanwendungen
Enantiopure Synthesis
A study by Gruzdev et al. (2013) developed a method for the preparation of enantiopure (S)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline with an enantiomeric excess of over 99%. This was achieved through the acylative kinetic resolution of its racemic form, demonstrating the impact of fluorine atoms on the stereoselectivity of acylation (Gruzdev et al., 2013).
Ocular Hypotensive Action
Pamulapati and Schoenwald (2011) synthesized and tested four new molecular entities, including 1-ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline (MC4), for their ocular hypotensive action in rabbits. MC4 showed significant intraocular pressure reduction, highlighting its potential in ophthalmology (Pamulapati & Schoenwald, 2011).
Photostability and Phototoxicity
Fasani et al. (1999) investigated the photostability of fluorinated quinolones like 6-fluoro derivatives in water. They found that these compounds undergo heterolytic defluorination, leading to the generation of aryl cations, which is relevant in understanding their phototoxic effects (Fasani et al., 1999).
Catalytic Applications
Wang et al. (2011) explored the asymmetric hydrogenation of quinolines using chiral cationic ruthenium catalysts, including 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. This approach has implications for the synthesis of biologically active tetrahydroquinolines, demonstrating the versatility of this compound in catalysis (Wang et al., 2011).
Solid Phase Synthesis
Lee, Murray, and Rivero (1997) described the solid phase synthesis of 3,4-disubstituted-7-carbamoyl-1,2,3,4-tetrahydroquinoxalin-2-ones, starting from 4-fluoro-3-nitrobenzoic acid. This synthesis route is significant for the development of novel compounds with potential pharmacological applications (Lee, Murray, & Rivero, 1997).
Supercritical Fluid Extraction for Enantiomer Separation
Kmecz et al. (2001) conducted a study on the separation of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline enantiomers using supercritical fluid extraction with carbon dioxide. This method represents a novel approach to resolving enantiomers of complex organic compounds (Kmecz et al., 2001).
Eigenschaften
IUPAC Name |
7-fluoro-4-propyl-2,3-dihydro-1H-quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c1-2-6-14-7-5-13-10-8-9(12)3-4-11(10)14/h3-4,8,13H,2,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHFWPJEBLWQJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCNC2=C1C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline | |
CAS RN |
1506367-83-4 | |
| Record name | 6-fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride](/img/structure/B1447448.png)


![1-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}ethan-1-amine hydrochloride](/img/structure/B1447453.png)
![2-Diethylamino-N-[4-(2-dimethylamino-5-trifluoro-methyl-pyridin-3-yl)-phenyl]-acetamide](/img/structure/B1447454.png)
![5-[(Trifluoromethyl)sulfanyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1447455.png)
![8-Boc-8-azabicyclo[3.2.1]octan-2-amine](/img/structure/B1447456.png)

![2-(Cbz-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B1447459.png)


